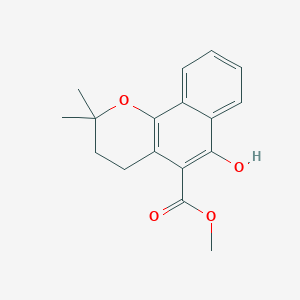

5,12-Bis((triisopropylsilyl)ethynyl)tetracene

Descripción general

Descripción

5,12-Bis((triisopropylsilyl)ethynyl)tetracene (also known as 5,12-BTIPET) is a novel organic compound that has recently been synthesized and studied. It has been found to have a number of interesting properties, including fluorescence, photoluminescence, and electrochemistry. In addition, it has been investigated for its potential applications in a range of scientific research areas, including molecular sensing, organic electronics, and nanotechnology. This article will discuss the synthesis methods for 5,12-BTIPET, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Aplicaciones Científicas De Investigación

Memory Performance in Tetraazatetracene Derivatives

5,12-Bis((triisopropylsilyl)ethynyl)tetracene, as part of tetraazatetracene derivatives, displays rewritable multilevel memory behavior. This behavior is likely induced by multielectron intramolecular charge transfer, suggesting potential applications in memory storage technologies (Wang et al., 2015).

Electronic Spectra in Derivative Synthesis

In the realm of chemical synthesis, unsymmetrical 5,12-diethynyltetracene derivatives, closely related to this compound, have been synthesized for studying their photophysical properties. These properties are analyzed through UV/Vis and fluorescence spectroscopy, highlighting their potential in photophysical applications (Iwanaga et al., 2015).

Ligand Perturbations in Dinuclear Platinum Complexes

The interactions between PtII ions and 5,12-diethynyltetracene, similar to this compound, have been studied. These complexes exhibit shifted absorption and fluorescence, offering insights into their electronic structures. Such studies are crucial for understanding molecular interactions in organometallic chemistry (Nguyen et al., 2013).

Energy Transfer in Quantum Dots

This compound (TIPS-Tc) has been used to demonstrate efficient triplet energy transfer in a system involving PbS quantum dots. This process is crucial for optoelectronic applications, as it highlights the potential of these materials in enhancing photoluminescence quantum yields and thermal stability (Gray et al., 2020).

Transistor Mobility in Organic Molecules

The impact of substituents on the packing of molecules, such as 5,12-bis(tri-isopropylsilylethynyl)tetracene, in thin films and their thin-film transistor (TFT) mobility has been investigated. This research provides insights into the relationship between molecular structure and electronic device performance (Tang et al., 2008).

Implications in Singlet Fission

Research on this compound has shed light on the process of singlet fission, which is significant for photovoltaic energy conversion. The studies suggest that avoiding excimer formation can enhance singlet fission, thus potentially increasing the efficiency of photovoltaic devices (Dover et al., 2018).

Mecanismo De Acción

Target of Action

5,12-Bis((triisopropylsilyl)ethynyl)tetracene is primarily used in optoelectronic applications . Its primary targets are inorganic quantum dots (QDs), where it acts as a transmitter ligand .

Mode of Action

The compound facilitates the transfer of triplet energy between inorganic QDs and organic materials . This is achieved through the thiol anchoring group, which can achieve quantitative triplet energy transfer yields in a PbS QD system .

Biochemical Pathways

The compound plays a fundamental role in many optoelectronic applications based on nanocomposites . It is involved in the process of singlet fission-based photon multiplication, where it generates triplets in solution that transfer to the PbS QDs via the thiol ligand .

Pharmacokinetics

Its storage temperature is recommended to be at room temperature in a sealed, dry environment .

Result of Action

The result of the compound’s action is the efficient transfer of triplet energy. This leads to higher photoluminescence quantum yields, especially in the PbS/TET-SH system .

Action Environment

The action of this compound can be influenced by environmental factors such as solvent polarity . The compound shows increased thermal stability compared to its traditional carboxylic acid counterpart .

Direcciones Futuras

The future directions of research on 5,12-Bis((triisopropylsilyl)ethynyl)tetracene could involve further exploration of its potential in enhancing photovoltaic energy conversion . Specifically, research could focus on designing endothermic singlet-fission materials that avoid excimer formation, thus allowing singlet fission to reach its full potential .

Análisis Bioquímico

Biochemical Properties

5,12-Bis((triisopropylsilyl)ethynyl)tetracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For instance, this compound can modulate the activity of enzymes involved in electron transport chains, enhancing or inhibiting their function depending on the context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. This compound is relatively stable under dry and room temperature conditions, but its stability can be affected by exposure to light and moisture. Long-term studies have shown that this compound can degrade over time, leading to changes in its biochemical activity and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis. For example, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

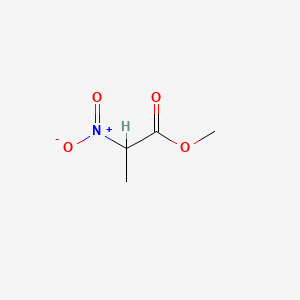

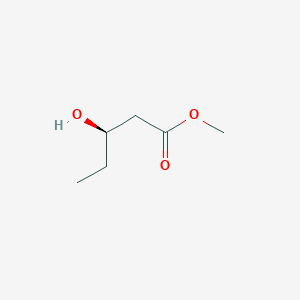

IUPAC Name |

tri(propan-2-yl)-[2-[12-[2-tri(propan-2-yl)silylethynyl]tetracen-5-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52Si2/c1-27(2)41(28(3)4,29(5)6)23-21-37-35-19-15-16-20-36(35)38(22-24-42(30(7)8,31(9)10)32(11)12)40-26-34-18-14-13-17-33(34)25-39(37)40/h13-20,25-32H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWZTMMQIHUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730463 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628316-50-7 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

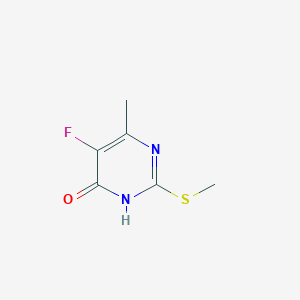

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)

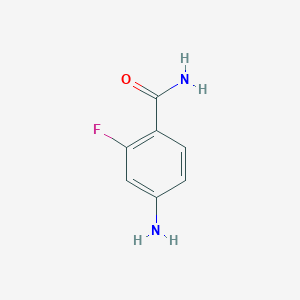

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)